Home > Products > Screening Compounds P119053 > (R,S)-(-)-fenoterol
(R,S)-(-)-fenoterol -

(R,S)-(-)-fenoterol

Catalog Number: EVT-10953039
CAS Number:
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R,S)-(-)-fenoterol is a synthetic compound classified as a selective beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties. The compound exhibits enantiomeric forms, with (R,R)- and (S,S)- configurations, which influence its pharmacological activity and efficacy.

Source

Fenoterol was first synthesized in the 1970s by Boehringer Ingelheim as part of a series of beta-adrenergic agonists aimed at improving respiratory function. The compound is derived from a phenolic structure with specific substitutions that enhance its selectivity for beta-2 adrenergic receptors.

Classification
  • Chemical Class: Beta-adrenergic agonists
  • Therapeutic Class: Bronchodilators
  • Mechanism of Action: Agonism of beta-2 adrenergic receptors leading to relaxation of bronchial smooth muscle.
Synthesis Analysis

The synthesis of (R,S)-(-)-fenoterol involves several key methods, primarily focusing on asymmetric synthesis techniques to achieve the desired stereochemistry.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 4-hydroxyphenylpropan-2-amine.
  2. Chiral Resolution: Techniques like chiral chromatography or enzymatic resolution are employed to isolate the desired enantiomers.
  3. Reagents and Conditions: Common reagents include potassium methanolate, acetone, and various catalysts under controlled temperatures and pressures.
  4. Purification: The final product is purified using column chromatography to remove impurities and unreacted starting materials .
Molecular Structure Analysis

Structure and Data

(R,S)-(-)-fenoterol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Molecular Formula: C17H23NO4
  • Molecular Weight: 303.37 g/mol
  • Structural Features:
    • Two chiral centers
    • Hydroxyl groups at specific positions on the aromatic ring
    • An amino group contributing to receptor binding .
Chemical Reactions Analysis

Reactions and Technical Details

(R,S)-(-)-fenoterol undergoes various chemical reactions, primarily involving:

  1. Acid-Base Reactions: The amino group can participate in protonation/deprotonation depending on pH, affecting its solubility and receptor binding.
  2. Hydrolysis: The ester functionalities may hydrolyze under acidic or basic conditions.
  3. Stereochemical Inversion: Under certain conditions, the stereochemistry at the chiral centers can invert, impacting biological activity .
Mechanism of Action

The mechanism of action for (R,S)-(-)-fenoterol involves its interaction with beta-2 adrenergic receptors located on bronchial smooth muscle cells:

  1. Binding Affinity: The (R,R) isomer exhibits higher binding affinity compared to (S,S) due to optimal steric interactions within the receptor site.
  2. Activation of Gs Protein: Upon binding, fenoterol activates Gs protein, leading to increased cyclic adenosine monophosphate levels.
  3. Smooth Muscle Relaxation: This cascade results in relaxation of bronchial smooth muscles, alleviating symptoms of bronchospasm .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like ethanol
  • Melting Point: Approximately 150°C

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range for Stability: Optimal stability at pH 4–7 .
Applications

(R,S)-(-)-fenoterol is primarily utilized in clinical settings for:

  1. Asthma Management: As a bronchodilator to relieve acute bronchospasm.
  2. Chronic Obstructive Pulmonary Disease Treatment: Used in inhalers or nebulizers for long-term management.
  3. Research Applications: Studied for its effects on cardiac contractility and potential use in treating heart failure due to its influence on beta receptors .
Introduction to (R,S)-(-)-Fenoterol: Historical Context and Research Significance

Discovery and Development of Fenoterol as a β₂-Adrenoceptor Agonist

(R,S)-(-)-Fenoterol emerged from systematic efforts to develop selective β₂-adrenergic receptor agonists with improved therapeutic profiles. Its synthesis originated from the chemical modification of the classical β-agonist structure, specifically incorporating a meta-hydroxyphenyl ring and an N-isopropyl group linked to an ethanolamine side chain [1]. Early pharmacological characterization demonstrated that fenoterol exhibited high selectivity for β₂-adrenoceptors over β₁-adrenoceptors, translating to potent bronchial smooth muscle relaxation with reduced cardiac effects compared to non-selective predecessors like isoproterenol [8]. This receptor selectivity represented a significant advancement in the medicinal chemistry of sympathomimetics during the 1960s–1970s.

The development of fenoterol occurred alongside broader innovations in aerosolized drug delivery. While ancient practices involved inhaling plant-derived anticholinergics like Datura stramonium (containing atropine analogs) or ephedra-based vapors [4], the mid-20th century saw the advent of precision devices. Fenoterol was formulated for delivery via pressurized metered-dose inhalers (pMDIs), aligning with the technological shift initiated by the 1956 introduction of portable inhalers. This enabled targeted pulmonary administration and minimized systemic exposure [4].

Table 1: Key Structural Features of (R,S)-(-)-Fenoterol

Structural ElementPharmacological Role
meta-Dihydroxybenzene ringEnhances β₂-receptor binding affinity and catechol-like interaction with receptor site
Ethanolamine side chainEssential for agonism; facilitates Gs protein coupling upon receptor activation
N-isopropyl substitutionImproves metabolic stability and prolongs duration of bronchodilator action
Chiral center (R/S configuration)Influences stereoselective receptor interaction; (R,R)-isomer shows highest activity

Role in Advancing Bronchodilator Therapies: Paradigm Shifts in Asthma and Chronic Obstructive Pulmonary Disease Management

Fenoterol contributed substantially to evolving bronchodilator strategies by demonstrating superior efficacy metrics in airway obstruction reversal. Clinical studies established that inhaled fenoterol (0.4 mg) produced peak bronchodilation (measured by forced expiratory volume in 1 second improvement) comparable to salbutamol (0.4 mg) and formoterol (24 μg), but with a significantly greater maximum reduction in plasma potassium levels, indicating potent systemic β₂-activity [1]. This potency profile reinforced the therapeutic rationale for fenoterol in acute bronchospasm relief, particularly in asthma exacerbations.

Furthermore, fenoterol’s pharmacology supported the foundational concept of combination bronchodilator therapy for chronic conditions like Chronic Obstructive Pulmonary Disease. Mechanistically, fenoterol’s β₂-adrenoceptor agonism complements muscarinic antagonists (e.g., tiotropium) by targeting distinct pathways in bronchoconstriction: β₂-agonists increase cyclic adenosine monophosphate to relax smooth muscle, while antimuscarinics block acetylcholine-induced contraction [3] [6]. Clinical trials validated that combining long-acting β₂-agonists with long-acting muscarinic antagonists yields additive or synergistic improvements in lung function, symptom control, and exercise tolerance compared to monotherapy—a principle now embedded in Global initiative for chronic Obstructive Lung Disease guidelines for moderate-to-severe disease [3].

Table 2: Comparative Efficacy of Fenoterol and Contemporary β₂-Agonists in Clinical Studies

ParameterFenoterol (0.4 mg)Salbutamol (0.4 mg)Formoterol (24 μg)
Δ Heart Rate (bpm)++ (Max increase)++
Δ Plasma K⁺ (reduction)++++++++
Onset of ActionRapid (<5 minutes)Rapid (<5 minutes)Rapid (<5 minutes)
Duration of ActionIntermediate (~6–8 h)Short (~4–6 h)Long (>12 h)

Current Research Gaps and Unresolved Mechanistic Questions

Despite extensive characterization, fundamental questions persist regarding fenoterol’s receptor signaling bias and stereoselective actions. Fenoterol exists as four stereoisomers due to its two chiral centers. The (R,R')-enantiomer demonstrates markedly higher β₂-adrenoceptor affinity and potency than the (S,S')-form [1] [9]. However, the racemic mixture (R,S)-(-)-fenoterol remains clinically used, raising questions about the contribution of less active isomers to efficacy or off-target effects. Recent evidence suggests (R,R)-fenoterol derivatives like (R,R)-4'-methoxy-1-naphthylfenoterol exhibit "biased agonism," preferentially activating Gs-cyclic adenosine monophosphate signaling over β-arrestin recruitment [2]. This bias may enhance therapeutic effects (bronchodilation) while minimizing adverse events (tachycardia, hypokalemia), though confirmation in advanced disease models is needed.

Another critical gap involves fenoterol’s engagement with non-β₂-adrenoceptors. Functional studies reveal fenoterol potently activates β₃-adrenoceptors in human urinary bladder, inhibiting neurogenic contractions with half-maximal effective concentration values of ~0.2 μM [5]. This effect was blocked by the β₃-antagonist L-748337 but not by β₂-selective antagonists, indicating receptor-specific activity. The physiological relevance of β₃-agonism in the respiratory system remains underexplored, particularly regarding anti-inflammatory or metabolic effects.

Additionally, interspecies differences complicate translational research. Fenoterol inhibits rodent bladder contractions primarily via β₃-adrenoceptors, but murine responses involve β₂-adrenoceptors, highlighting model limitations [5]. Emerging platforms like zebrafish—utilized for β₂-adrenoceptor homology modeling and anxiety behavior studies [9]—offer avenues to dissect signaling complexity but require further validation for human extrapolation.

Table 3: Unresolved Mechanistic Questions in Fenoterol Pharmacology

Research GapCurrent EvidenceImplications
Stereoselective signaling bias(R,R)-isomer shows Gs-protein bias over β-arrestin recruitment [2] [9]Potential for designing safer, isomer-selective bronchodilators
β₃-adrenoceptor activation in airwaysFunctional efficacy in human bladder [5]; lung receptor expression unknownMay contribute to unexplored anti-remodeling or secretory effects
Species-specific receptor couplingMouse: β₂-dominated; Rat/Human: β₃-involved inhibition [5]Challenges in preclinical data translation; demands human tissue studies
Long-term receptor adaptationTolerance to β-agonists observed clinically; role of fenoterol isomers unclearImpacts chronic use efficacy and combinatorial strategies with corticosteroids

Properties

Product Name

(R,S)-(-)-fenoterol

IUPAC Name

5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3/t11-,17-/m0/s1

InChI Key

LSLYOANBFKQKPT-GTNSWQLSSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.